molecular formula C30H50O3 B1150716 (5R,8R,9R,10R,13R,14R,17S)-17-[(5R)-5,6-dihydroxy-6-methylhept-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one CAS No. 63543-53-3

(5R,8R,9R,10R,13R,14R,17S)-17-[(5R)-5,6-dihydroxy-6-methylhept-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B1150716
CAS No.: 63543-53-3
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Description

(5R,8R,9R,10R,13R,14R,17S)-17-[(5R)-5,6-dihydroxy-6-methylhept-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a plant secondary metabolite and a tetracyclic triterpenoid. It is isolated from natural sources and has been shown to possess bioactivity and chemical properties. This compound is often used as a reference material for high-performance liquid chromatography (HPLC) standards and research and development .

Mechanism of Action

Target of Action

24,25-Dihydroxydammar-20-en-3-one, also known as compound 19, is a type of triterpene . It has been found to exhibit cytotoxicity against human cancer cell lines , indicating that its primary targets are likely to be components of these cells.

Mode of Action

Given its cytotoxicity against human cancer cell lines , it can be inferred that it interacts with its targets in a way that inhibits cell proliferation or induces cell death.

Biochemical Pathways

Considering its cytotoxic effects on cancer cells , it is likely that it impacts pathways related to cell growth and survival.

Result of Action

The primary known result of the action of 24,25-Dihydroxydammar-20-en-3-one is its cytotoxic effect on human cancer cell lines . This suggests that it may have potential as an anticancer agent.

Biochemical Analysis

Biochemical Properties

24,25-Dihydroxydammar-20-en-3-one is a triterpene, a class of compounds known for their diverse range of biological activitiesIt has been found to exhibit cytotoxicity against human cancer cell lines , suggesting that it may interact with various enzymes, proteins, and other biomolecules involved in cell proliferation and survival.

Cellular Effects

24,25-Dihydroxydammar-20-en-3-one has been found to exhibit cytotoxicity against human cancer cell lines This suggests that it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,8R,9R,10R,13R,14R,17S)-17-[(5R)-5,6-dihydroxy-6-methylhept-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one typically involves the oxidation of dammarane-type triterpenoids. For instance, the starting material, betulafolientriol (3α,12β,20S-trihydroxydammar-24-ene), can be oxidized using chromium trioxide (CrO3) in pyridine (Py) to yield 3α,20S-dihydroxydammar-24-en-3-one as the major reaction product .

Industrial Production Methods

the compound can be isolated from natural sources such as the stems of Aglaia abbreviata .

Chemical Reactions Analysis

Types of Reactions

(5R,8R,9R,10R,13R,14R,17S)-17-[(5R)-5,6-dihydroxy-6-methylhept-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxo group at position 3.

    Substitution: Substitution reactions can occur at the hydroxy groups at positions 24 and 25.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of betulafolientriol yields 3α,20S-dihydroxydammar-24-en-3-one .

Scientific Research Applications

(5R,8R,9R,10R,13R,14R,17S)-17-[(5R)-5,6-dihydroxy-6-methylhept-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5R,8R,9R,10R,13R,14R,17S)-17-[(5R)-5,6-dihydroxy-6-methylhept-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is unique due to its specific substitution pattern and bioactivity. Its ability to form intermolecular cooperative hydrogen bonds distinguishes it from other similar compounds .

Properties

IUPAC Name

(5R,8R,9R,10R,13R,14R,17S)-17-[(5R)-5,6-dihydroxy-6-methylhept-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O3/c1-19(9-12-25(32)27(4,5)33)20-13-17-29(7)21(20)10-11-23-28(6)16-15-24(31)26(2,3)22(28)14-18-30(23,29)8/h20-23,25,32-33H,1,9-18H2,2-8H3/t20-,21-,22+,23-,25-,28+,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHDOPOBWMUHDL-QLOVMQEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C(=C)CCC(C(C)(C)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C(=C)CC[C@H](C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201279286
Record name (24R)-24,25-Dihydroxydammar-20-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201279286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63543-53-3
Record name (24R)-24,25-Dihydroxydammar-20-en-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63543-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (24R)-24,25-Dihydroxydammar-20-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201279286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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